

# Unveiling the Selectivity of LLC355: A Comparative Analysis of a Novel DDR1 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LLC355    |           |
| Cat. No.:            | B15605079 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-reactivity profile of **LLC355**, a novel Discoidin Domain Receptor 1 (DDR1) degrader, with other known DDR1 inhibitors. This analysis is supported by available experimental data to aid in the evaluation of **LLC355** for further development.

LLC355 is an autophagy-tethering compound (ATTEC) that potently and efficiently degrades DDR1, a receptor tyrosine kinase implicated in various diseases, including cancer and fibrosis. [1][2][3] Its mechanism of action, inducing DDR1 degradation via lysosome-mediated autophagy, offers a distinct therapeutic strategy compared to traditional kinase inhibition.[1][2] [3] A critical aspect of any new therapeutic candidate is its selectivity, as off-target effects can lead to unforeseen toxicities. This guide delves into the cross-reactivity of LLC355 and compares it with other DDR1 inhibitors.

## Performance Comparison of DDR1-Targeted Compounds

To provide a clear overview of the selectivity of **LLC355** and its counterparts, the following tables summarize key performance data.



| Compound      | Target | DC50 (nM) | Fold<br>Selectivity<br>(DDR2/DDR1) | Kinome Scan<br>Selectivity<br>Score |
|---------------|--------|-----------|------------------------------------|-------------------------------------|
| LLC355        | DDR1   | 150.8     | Not Publicly<br>Available          | Not Publicly<br>Available           |
| DDR1-IN-1     | DDR1   | IC50: 105 | 3.9                                | S(1) at 1 μM = 0.01                 |
| DDR1-IN-8     | DDR1   | IC50: 45  | 2.8                                | Not Publicly<br>Available           |
| Compound 2.45 | DDR1   | IC50: 29  | 64                                 | S(90) at 10 μM                      |

Table 1: Comparative Potency and Selectivity of DDR1-Targeted Compounds. DC50 represents the concentration for 50% degradation of the target protein, while IC50 is the concentration for 50% inhibition of the target kinase. A lower KinomeScan selectivity score indicates higher selectivity. Data for competitors is sourced from publicly available literature.[4][5][6][7]

## In-Depth Selectivity Profile of Competitor Compounds

While a comprehensive kinome scan for **LLC355** is not yet publicly available, the selectivity of other DDR1 inhibitors provides a benchmark for comparison.

| Compound      | Off-Target Kinases with Significant<br>Binding |
|---------------|------------------------------------------------|
| DDR1-IN-1     | ABL, KIT, PDGFRβ                               |
| DDR1-IN-2     | Abl, BLK, CSK, EGFR, LCK, PDGFRβ               |
| Compound 2.45 | Minimal off-target binding observed at 10 μM   |

Table 2: Off-Target Profiles of Selected DDR1 Inhibitors. This table highlights known off-target kinases with significant binding as identified in KinomeScan assays.[6][8]



### **Experimental Protocols for Cross-Reactivity Assessment**

The following outlines a generalized protocol for determining the cross-reactivity of a compound like **LLC355**, based on standard industry practices.

Objective: To assess the selectivity of a test compound against a broad panel of kinases.

Methodology: KinomeScan™ Assay

The KinomeScan<sup>™</sup> platform is a widely used method for profiling the interaction of small molecules against a large panel of human kinases.

#### Procedure:

- Compound Preparation: The test compound (e.g., LLC355) is dissolved in an appropriate solvent (typically DMSO) to create a stock solution.
- Assay Plate Preparation: A proprietary affinity resin is prepared, and a DNA-tagged kinase from a panel of over 450 kinases is combined with the test compound in individual wells of a microtiter plate.
- Binding Competition: The test compound is allowed to compete with an immobilized, broadspectrum kinase inhibitor for binding to the kinase.
- Affinity Chromatography: The mixture is passed through an affinity column. Kinases that are not bound to the test compound will be captured by the immobilized inhibitor.
- Quantification: The amount of kinase that did not bind to the column (i.e., was bound by the test compound) is quantified using quantitative PCR (qPCR) of the DNA tag.
- Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) and can be used to calculate a selectivity score. A lower percentage of control indicates stronger binding of the test compound to the kinase.



## Visualizing the Biological Context and Experimental Workflow

To better understand the mechanism of **LLC355** and the process of evaluating its selectivity, the following diagrams are provided.



Click to download full resolution via product page

Caption: Mechanism of **LLC355**-induced DDR1 degradation.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LLC355 | DDR1 degrader | Probechem Biochemicals [probechem.com]
- 4. DDR1 inhibitor 2.45 [CAS:2125676-13-1 Probechem Biochemicals [probechem.com]
- 5. DNA-Encoded Library-Derived DDR1 Inhibitor Prevents Fibrosis and Renal Function Loss in a Genetic Mouse Model of Alport Syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe DDR1-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 8. DNA-Encoded Library-Derived DDR1 Inhibitor Prevents Fibrosis and Renal Function Loss in a Genetic Mouse Model of Alport Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Selectivity of LLC355: A Comparative Analysis of a Novel DDR1 Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605079#cross-reactivity-studies-for-llc355]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com